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Compound of Interest

Compound Name:
(1-Cyclopropylazetidin-3-

yl)methanol

Cat. No.: B13488941

Get Quote

Fragment Class: Saturated Heterocycle / Bioisostere Primary Application: Fragment-Based

Drug Discovery (FBDD),

Modulation

Structural Identity & Cheminformatics
The molecule consists of a four-membered azetidine ring substituted at the nitrogen (position

1) with a cyclopropyl group and at position 3 with a hydroxymethyl group. This specific

substitution pattern is designed to lower the basicity of the amine while providing a primary

alcohol handle for further elaboration.
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Parameter Value Notes

IUPAC Name
(1-cyclopropylazetidin-3-

yl)methanol

Canonical SMILES OCC1CN(C2CC2)C1 Standard representation

Isomeric SMILES OCC1CN(C2CC2)C1 Achiral (plane of symmetry)

InChI Key Generated from SMILES
ZDGKQOJYQJZXQZ-

UHFFFAOYSA-N

Molecular Formula

Molecular Weight

Physicochemical Profile (Calculated)
Property Value

Significance in Drug
Design

cLogP
Low lipophilicity aids solubility.

[1]

TPSA High permeability potential.[1]

(Conj. Acid)

Critical Feature: Significantly

lower than

-isopropyl azetidine (

) or pyrrolidines.[1]

Fraction High 3D complexity (Fsp3).

Synthetic Pathways[6][7][8][9]
Direct alkylation of azetidines with cyclopropyl halides is kinetically disfavored due to the

inability of the cyclopropyl ring to undergo

transition states effectively. Therefore, the reductive amination strategy using a cyclopropanone
equivalent is the industry standard for high-yield synthesis.
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Method A: The "Giering" Reductive Amination
(Recommended)
This protocol utilizes [(1-ethoxycyclopropyl)oxy]trimethylsilane, which acts as a stable precursor

to cyclopropanone in situ. This method avoids the handling of unstable cyclopropanone and

minimizes ring-opening side reactions.
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Figure 1: One-pot reductive amination workflow using a masked cyclopropanone equivalent.

Detailed Protocol
Preparation: In a dry round-bottom flask, suspend azetidine-3-methanol hydrochloride (

) in anhydrous Methanol (

).

Free Basing (In situ): Add Triethylamine (

) to neutralize the HCl salt.[1] Stir for 15 minutes.

Acetal Addition: Add [(1-ethoxycyclopropyl)oxy]trimethylsilane (

), followed by glacial Acetic Acid (

).

Imine Formation: Heat the mixture to reflux (
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) for 1–2 hours. Note: This ensures the deprotection of the silyl enol ether to generate
cyclopropanone, which immediately condenses with the amine.

Reduction: Cool the reaction to

. Portion-wise, add Sodium Cyanoborohydride (

,

). Allow to warm to room temperature and stir overnight.

Workup: Quench with

(adjust to

). Extract with Dichloromethane (DCM)

.[1] Dry organics over

.[1]

Purification: The product is polar. Purify via flash column chromatography using DCM:MeOH:

(90:9:1).[1]

Medicinal Chemistry Utility: The "Cyclopropyl
Effect"
The inclusion of the

-cyclopropyl group is rarely accidental; it is a strategic decision to modulate the electronic and
metabolic profile of the parent azetidine.

Mechanism of Action: Modulation
The cyclopropyl group exerts a strong electron-withdrawing inductive effect (

) relative to standard alkyl groups (like isopropyl or ethyl) due to the high

-character of the cyclopropane C-C bonds.

Effect: This withdraws electron density from the nitrogen lone pair.[1]
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Result: The

of the conjugate acid drops by 2–3 log units compared to

-isopropyl azetidine.

Benefit: At physiological pH (7.4), a larger fraction of the molecule remains neutral,

significantly improving passive membrane permeability and reducing hERG channel

inhibition (which often correlates with high basicity).

Decision Logic for Scaffold Selection

Need Saturated
Heterocycle Linker

Is Basic Amine
Problematic (hERG/Permeability)?

Yes No

Use N-Cyclopropyl Azetidine
(Lowers pKa to ~6.5)

Use N-Methyl/Isopropyl
(pKa > 9.0)

Metabolic Liability?

Cyclopropyl blocks N-dealkylation
(CYP450 stability)

High

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b13488941/docs?utm_src=pdf-body-img#technical-guide-3-hydroxymethyl-1-cyclopropylazetidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13488941?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Strategic decision tree for selecting N-cyclopropyl azetidine over other amine

scaffolds.

Quality Control & Characterization
When verifying the synthesized material, specific spectral signatures confirm the successful

installation of the cyclopropyl group and the integrity of the hydroxymethyl arm.

Technique Diagnostic Signal Interpretation

NMR (m, 4H)
Characteristic cyclopropyl

methylene protons.

NMR (d, 2H)

Hydroxymethyl

doublet.

NMR High-field cyclopropyl carbons.

LC-MS Parent ion (ESI positive).[1]

Storage: As a free base, the molecule acts as an amino-alcohol and can be hygroscopic.[1] It is

best stored as a hydrochloride or oxalate salt at

to prevent oxidation of the alcohol or ring opening.

References
Giering, D. S., et al. (1998).[1] Efficient Synthesis of N-Cyclopropylamines via Reductive

Amination. Use of [(1-ethoxycyclopropyl)oxy]trimethylsilane as a cyclopropanone equivalent.

[1]

Context: Primary source for the recommended synthesis protocol.[1]

Source:

Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere

of the Phenyl Ring.
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Context: Discusses the modulation effects of saturated heterocycles and cyclopropyl
amines in drug design.

Source:

Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and

Synthesis.

Context: Provides comparative data on azetidine/oxetane physicochemical properties
(LogP, pKa).

Source:

Barnes-Seeman, D. (2012).[1] The Role of Azetidines in Drug Discovery.

Context: Comprehensive review of azetidine stability and synthetic utility.[1]

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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